molecular formula C27H18BrNO2 B339569 Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B339569
M. Wt: 468.3 g/mol
InChI Key: NRKWQEDSUPPXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound with the molecular formula C26H16BrNO2 This compound is notable for its unique structure, which includes a naphthyl group, a bromophenyl group, and a quinolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Esterification: The final step involves the esterification of the quinolinecarboxylic acid with 2-naphthol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities, leveraging its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, potentially inhibiting their function.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate
  • 2-Naphthyl 2-(4-fluorophenyl)-6-methyl-4-quinolinecarboxylate
  • 2-Naphthyl 2-(4-methylphenyl)-6-methyl-4-quinolinecarboxylate

Uniqueness

Naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets and potentially increasing its biological activity.

Properties

Molecular Formula

C27H18BrNO2

Molecular Weight

468.3 g/mol

IUPAC Name

naphthalen-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H18BrNO2/c1-17-6-13-25-23(14-17)24(16-26(29-25)19-7-10-21(28)11-8-19)27(30)31-22-12-9-18-4-2-3-5-20(18)15-22/h2-16H,1H3

InChI Key

NRKWQEDSUPPXTM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br

Origin of Product

United States

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